molecular formula C3H11NO6P2 B1218309 [(Dimethylamino)methylene]bisphosphonic acid CAS No. 29712-30-9

[(Dimethylamino)methylene]bisphosphonic acid

Cat. No. B1218309
CAS RN: 29712-30-9
M. Wt: 219.07 g/mol
InChI Key: BFDMEODWJJUORJ-UHFFFAOYSA-N
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Patent
US03979385

Procedure details

73.1 parts of dimethyl formamide were mixed with 41 parts by phosphorous acid and this mixture was reacted with 137.3 parts of phosphorus trichloride at about 70°C. A viscous mass was formed, which after about an hour was treated with 180 parts of water. The solution so obtained was filtered and treated with acetone. A precipitate was formed which was further treated as described in Example 1. N,N-dimethyl-1-aminomethane-1,1-diphosphonic acid was obtained in a yield of 76%, based on PCl3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:5])[CH:3]=O.[P:6]([OH:9])([OH:8])[OH:7].P(Cl)(Cl)Cl>O>[CH3:1][N:2]([CH3:5])[CH:3]([P:6]([OH:9])(=[O:7])[OH:8])[P:6]([OH:9])(=[O:8])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A viscous mass was formed
CUSTOM
Type
CUSTOM
Details
The solution so obtained
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
treated with acetone
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
ADDITION
Type
ADDITION
Details
was further treated

Outcomes

Product
Name
Type
product
Smiles
CN(C(P(O)(=O)O)P(O)(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.